molecular formula C21H32O5 B12294532 Reichstein's substance E

Reichstein's substance E

Cat. No.: B12294532
M. Wt: 364.5 g/mol
InChI Key: AWWCEQOCFFQUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Reichstein’s substance E can be synthesized through several chemical pathways. One common method involves the hydrogenation of D-glucose to D-sorbitol, followed by microbial oxidation or fermentation of sorbitol to L-sorbose using acetobacter . Another method involves the chemical transformation of plant steroids such as diosgenin, ergosterol, and stigmasterol .

Industrial Production Methods: Industrial production of Reichstein’s substance E often involves the use of microbial biotransformation processes. These processes utilize microorganisms to convert precursor compounds into the desired steroid hormone. This method is advantageous due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Reichstein’s substance E undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. The reduction of the Δ4-3-ketone and oxidation of the 11β-hydroxyl group are two principal metabolic reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving Reichstein’s substance E include hydrogen gas for hydrogenation, nickel as a catalyst, and acetobacter for microbial oxidation . The reactions typically occur under high temperature and pressure conditions.

Major Products Formed: The major products formed from the reactions of Reichstein’s substance E include cortisone and hydrocortisone. These products are significant due to their therapeutic properties and applications in medicine .

Scientific Research Applications

Reichstein’s substance E has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various steroid hormones. In biology, it is studied for its role in metabolic and immune response pathways. In medicine, it is used in the treatment of adrenal insufficiency and as an anti-inflammatory agent . Industrially, it is utilized in the production of corticosteroids, which are essential for various pharmaceutical applications .

Mechanism of Action

Reichstein’s substance E exerts its effects by interacting with specific molecular targets and pathways in the body. It is converted in the liver to its active metabolite, hydrocortisone, which then binds to glucocorticoid receptors. This binding initiates a cascade of molecular events that regulate gene expression and modulate immune response, metabolism, and stress response .

Comparison with Similar Compounds

Reichstein’s substance E is similar to other corticosteroids such as cortisone, hydrocortisone, and 11-deoxycortisol. it is unique in its specific metabolic pathways and the particular physiological effects it mediates . The table below provides a comparison of Reichstein’s substance E with similar compounds:

Compound Similarity Unique Features
Cortisone Precursor to hydrocortisone Used in replacement therapy for adrenal insufficiency
Hydrocortisone Active metabolite of cortisone Binds to glucocorticoid receptors
11-Deoxycortisol Intermediate in cortisol synthesis Involved in the regulation of blood pressure

Reichstein’s substance E stands out due to its specific role in the metabolic pathways and its unique therapeutic applications.

Properties

IUPAC Name

17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWCEQOCFFQUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.